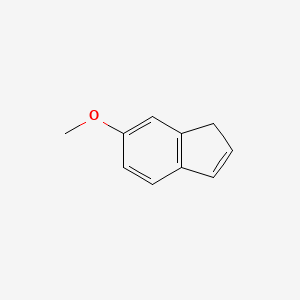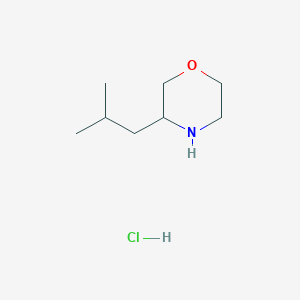
beta-D-glucopyranosyl nitromethane
Overview
Description
Beta-D-Glucopyranosyl nitromethane is a glycosyl derivative of nitromethane. It is known for its role as a salt of a strongly basic anion exchanger in the hydroxide cycle . The compound has a molecular formula of C7H13NO7 and a molecular weight of 223.18 g/mol . It is typically found as a white to off-white solid .
Preparation Methods
The synthesis of Beta-D-Glucopyranosyl nitromethane involves the preparation of glycosyl derivatives of nitromethane. One common method includes the reaction of beta-D-glucopyranosylammonium carbamate with an isocyanate, isothiocyanate, or isoselenocyanate in dry pyridine at room temperature . This method is versatile and allows for the preparation of various derivatives.
Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Beta-D-Glucopyranosyl nitromethane undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to hydroxylamino derivatives using hydrogen and Lindlar catalyst in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various glycosyl derivatives.
Common reagents used in these reactions include hydrogen, Lindlar catalyst, and ammonium hydroxide . The major products formed from these reactions are hydroxylamino derivatives and oxime derivatives .
Scientific Research Applications
Beta-D-Glucopyranosyl nitromethane has several scientific research applications:
Mechanism of Action
The mechanism of action of Beta-D-Glucopyranosyl nitromethane involves its role as a glycosyl derivative. It functions as a salt of a strongly basic anion exchanger in the hydroxide cycle . The compound interacts with various molecular targets and pathways, particularly those involved in carbohydrate metabolism . Its exact molecular targets and pathways are still under investigation, but it is believed to mimic the structure and function of other glycosides .
Comparison with Similar Compounds
Beta-D-Glucopyranosyl nitromethane is unique due to its glycosyl derivative structure. Similar compounds include:
N-(Beta-D-Glucopyranosyl)imino trimethylphosphorane: Known for its use in the synthesis of glycosyl derivatives.
N-(Beta-D-Glucopyranosyl)ureas: Studied for their potential as antidiabetic agents.
C-(4,6-O-Benzylidene-Beta-D-Glucopyranosyl) nitromethane: Used in the synthesis of hydroxylamino derivatives and oxime derivatives.
These compounds share structural similarities but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628688 | |
| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81846-60-8 | |
| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)


![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)









